molecular formula C7H9BrClNO B6186641 5-amino-2-bromo-4-methylphenol hydrochloride CAS No. 2639462-21-6

5-amino-2-bromo-4-methylphenol hydrochloride

Cat. No.: B6186641
CAS No.: 2639462-21-6
M. Wt: 238.5
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Description

5-amino-2-bromo-4-methylphenol hydrochloride is an organic compound with the molecular formula C7H9BrClNO. It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 5-position, a bromine atom at the 2-position, and a methyl group at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-bromo-4-methylphenol hydrochloride typically involves the bromination of 4-methylphenol followed by amination The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-bromo-4-methylphenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5-amino-4-methylphenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 5-amino-4-methylphenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-2-bromo-4-methylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-bromo-4-methylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-bromo-4-methylphenol: Lacks the amino group, affecting its chemical behavior and uses.

    4-methylphenol: The simplest form, without any additional substituents.

Uniqueness

5-amino-2-bromo-4-methylphenol hydrochloride is unique due to the presence of both an amino group and a bromine atom on the phenol ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

2639462-21-6

Molecular Formula

C7H9BrClNO

Molecular Weight

238.5

Purity

95

Origin of Product

United States

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